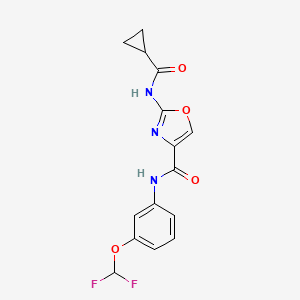![molecular formula C18H18F3NO2 B2999650 6,7-Dimethoxy-1-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline CAS No. 596788-79-3](/img/structure/B2999650.png)
6,7-Dimethoxy-1-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6,7-Dimethoxy-1-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the molecular formula C20H20F3NO2 . It has a molecular weight of 363.4 g/mol . The compound is also known by several synonyms, including 324076-69-9 .
Molecular Structure Analysis
The compound has a complex structure that includes a tetrahydroisoquinoline core, a trifluoromethyl group, and two methoxy groups . The InChI string and Canonical SMILES for the compound are available for further structural analysis .Physical and Chemical Properties Analysis
The compound has several computed properties, including a XLogP3-AA of 4.4, indicating its lipophilicity . It has no hydrogen bond donors and six hydrogen bond acceptors . The compound has a rotatable bond count of 5 . Its exact mass and monoisotopic mass are both 363.14461337 g/mol . The topological polar surface area is 30.8 Ų .Scientific Research Applications
Synthesis and Cyclization Techniques
A key focus in the scientific research of 6,7-Dimethoxy-1-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline involves its synthesis and the exploration of cyclization techniques. For instance, the compound has been synthesized through the cyclization of specific formamides using the Pummerer reaction, with boron trifluoride diethyl etherate enhancing the cyclization process. This method emphasizes the role of Lewis acid in facilitating cyclization via a dicationic intermediate (Saitoh, Ichikawa, Horiguchi, Toda, & Sano, 2001).
Structural and Stereochemical Analysis
Research has also delved into the structural and stereochemical aspects of derivatives of this compound. Detailed stereochemical analysis and the confirmation of absolute configurations of optically active derivatives highlight the importance of this compound in stereocontrol applications, particularly in catalysis (Naicker, Govender, Kruger, & Maguire, 2011).
Local Anesthetic Activity and Toxicity Evaluation
A comprehensive study on a series of synthesized derivatives of this compound explored their local anesthetic activity, acute toxicity, and structure–toxicity relationships. These investigations underscore the compound's potential in medical applications, particularly in developing new anesthetic agents with lower toxicity and higher efficacy (Azamatov et al., 2023).
Enantioselective Synthesis
The enantioselective synthesis of tetrahydroprotoberberines and bisbenzylisoquinoline alkaloids from derivatives of this compound is another area of interest. This research demonstrates the utility of the compound in the preparation of various alkaloids, illustrating its versatility in organic synthesis (Blank & Opatz, 2011).
Properties
IUPAC Name |
6,7-dimethoxy-1-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3NO2/c1-23-15-9-12-7-8-22-17(14(12)10-16(15)24-2)11-3-5-13(6-4-11)18(19,20)21/h3-6,9-10,17,22H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEMIRCPNFVHJCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(NCCC2=C1)C3=CC=C(C=C3)C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
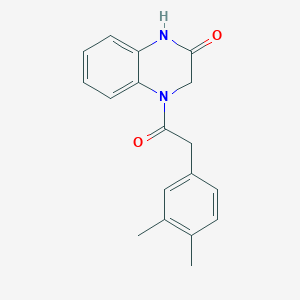
![3,4-diethoxy-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide](/img/structure/B2999568.png)
![2-{4-[1-(phenylsulfonyl)-1H-pyrazol-3-yl]phenoxy}pyrimidine](/img/structure/B2999570.png)
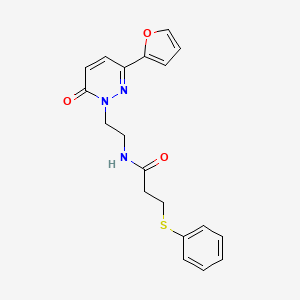
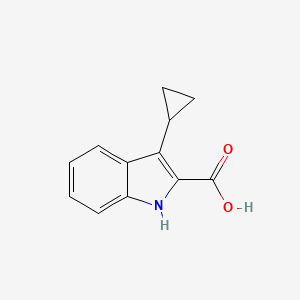

![N-(1-phenyl-3-((1R,5S)-3-(thiazol-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propyl)cyclopropanecarboxamide](/img/structure/B2999575.png)
![[(1-Cyano-1-cyclopropylethyl)carbamoyl]methyl 3-oxo-7-thia-2-azatricyclo[6.4.0.0^{2,6}]dodeca-1(8),9,11-triene-6-carboxylate](/img/structure/B2999576.png)
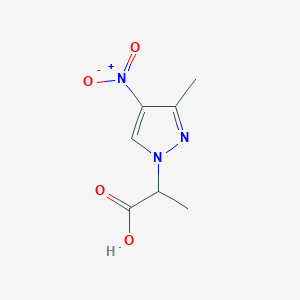

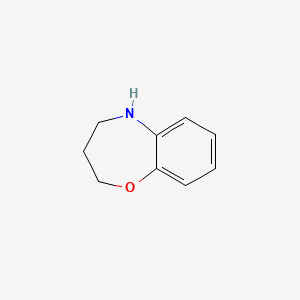
![1-Methyl-4-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2999584.png)
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide](/img/structure/B2999588.png)
